molecular formula C24H25ClF2N2O5S B1667184 Methanesulfonamide, N-(5-((1R)-2-(((1R)-2-(3-chlorophenyl)-1-(4-(difluoromethoxy)phenyl)ethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)- CAS No. 344607-69-8

Methanesulfonamide, N-(5-((1R)-2-(((1R)-2-(3-chlorophenyl)-1-(4-(difluoromethoxy)phenyl)ethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)-

货号 B1667184
CAS 编号: 344607-69-8
分子量: 527.0 g/mol
InChI 键: DSEGFUSAJVUFLK-OFNKIYASSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS-210285 is a small molecule drug initially developed by Bristol Myers Squibb Company. It functions as a β3-adrenergic receptor agonist, primarily targeting the β3-adrenergic receptor. This compound was investigated for its potential therapeutic applications in treating metabolic diseases such as type 2 diabetes mellitus and obesity .

准备方法

The synthetic routes and reaction conditions for BMS-210285 are not widely documented in public literature. as a small molecule drug, its synthesis likely involves multiple steps of organic synthesis, including the formation of the core structure, functional group modifications, and purification processes. Industrial production methods would typically involve large-scale synthesis in controlled environments to ensure the purity and consistency of the final product .

化学反应分析

BMS-210285, like many small molecule drugs, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions would depend on the specific conditions and reagents used .

科学研究应用

    Chemistry: As a β3-adrenergic receptor agonist, it serves as a tool compound for studying receptor-ligand interactions and receptor signaling pathways.

    Biology: It is used in research to understand the role of β3-adrenergic receptors in metabolic processes and energy expenditure.

    Medicine: BMS-210285 was investigated for its potential to treat metabolic diseases such as type 2 diabetes mellitus and obesity. Although its development was discontinued, it provided valuable insights into the therapeutic targeting of β3-adrenergic receptors.

    Industry: The compound’s role in modulating metabolic pathways makes it a candidate for developing new therapeutic agents for metabolic disorders.

作用机制

BMS-210285 exerts its effects by binding to and activating the β3-adrenergic receptor. This activation leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to increased lipolysis and thermogenesis. These processes contribute to the compound’s potential therapeutic effects in metabolic diseases .

相似化合物的比较

BMS-210285 can be compared with other β3-adrenergic receptor agonists, such as:

    Mirabegron: Used clinically for the treatment of overactive bladder.

    CL 316,243: A research compound used to study β3-adrenergic receptor functions.

BMS-210285 is unique in its specific structural features and its initial development focus on metabolic diseases. While other β3-adrenergic receptor agonists have found clinical applications, BMS-210285’s development was discontinued, highlighting the challenges in translating preclinical findings to clinical success .

属性

CAS 编号

344607-69-8

分子式

C24H25ClF2N2O5S

分子量

527.0 g/mol

IUPAC 名称

N-[5-[(1R)-2-[[(1R)-2-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]ethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C24H25ClF2N2O5S/c1-35(32,33)29-21-13-17(7-10-22(21)30)23(31)14-28-20(12-15-3-2-4-18(25)11-15)16-5-8-19(9-6-16)34-24(26)27/h2-11,13,20,23-24,28-31H,12,14H2,1H3/t20-,23+/m1/s1

InChI 键

DSEGFUSAJVUFLK-OFNKIYASSA-N

手性 SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)[C@H](CN[C@H](CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC(F)F)O)O

SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC(F)F)O)O

规范 SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC(F)F)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

BMS-210285;  BMS210285;  BMS 210285;  UNII-WS7S13Q9RH;  CHEMBL60116;  WS7S13Q9RH;  SCHEMBL13550990;  BDBM50073046.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanesulfonamide, N-(5-((1R)-2-(((1R)-2-(3-chlorophenyl)-1-(4-(difluoromethoxy)phenyl)ethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)-
Reactant of Route 2
Methanesulfonamide, N-(5-((1R)-2-(((1R)-2-(3-chlorophenyl)-1-(4-(difluoromethoxy)phenyl)ethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)-
Reactant of Route 3
Methanesulfonamide, N-(5-((1R)-2-(((1R)-2-(3-chlorophenyl)-1-(4-(difluoromethoxy)phenyl)ethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)-
Reactant of Route 4
Methanesulfonamide, N-(5-((1R)-2-(((1R)-2-(3-chlorophenyl)-1-(4-(difluoromethoxy)phenyl)ethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)-
Reactant of Route 5
Methanesulfonamide, N-(5-((1R)-2-(((1R)-2-(3-chlorophenyl)-1-(4-(difluoromethoxy)phenyl)ethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)-
Reactant of Route 6
Reactant of Route 6
Methanesulfonamide, N-(5-((1R)-2-(((1R)-2-(3-chlorophenyl)-1-(4-(difluoromethoxy)phenyl)ethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。